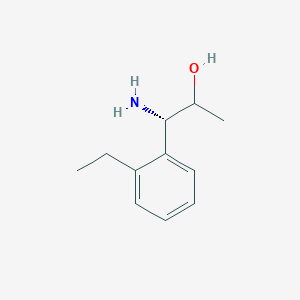
(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions typically include a solvent such as ethanol or methanol, and the process is carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts and specific reaction conditions are carefully controlled to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-Amino-1-(2-ethylphenyl)propan-2-OL
- (1S)-1-Amino-1-(2-methylphenyl)propan-2-OL
- (1S)-1-Amino-1-(2-ethylphenyl)butan-2-OL
Uniqueness
(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ethyl-substituted phenyl group also differentiates it from other similar compounds, influencing its physical and chemical properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8?,11-/m1/s1 |
InChI Key |
JSMGPFUDSSMWIF-QHDYGNBISA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](C(C)O)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


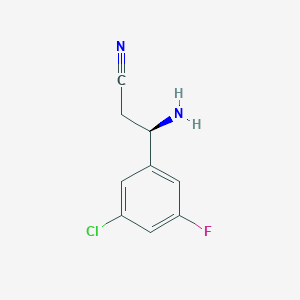
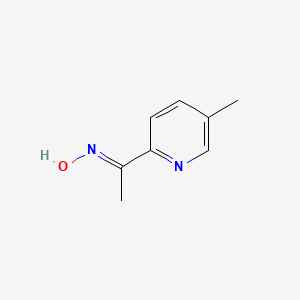

![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B15235960.png)

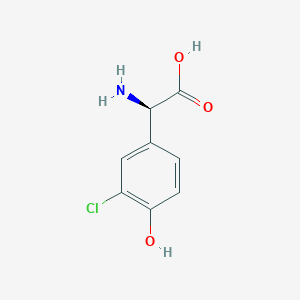


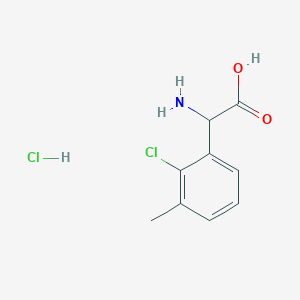
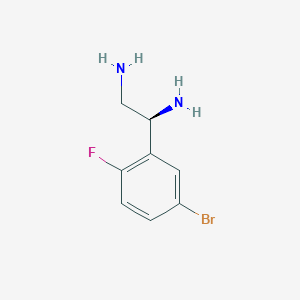
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)



